5-Hydroxyphthalide
Overview
Description
5-Hydroxyphthalide is an organic compound with the molecular formula C8H6O3. It is a white or off-white crystalline substance that exhibits good thermal stability. This compound is almost insoluble in water but can dissolve in various organic solvents such as alcohols, ethers, and esters. It has a characteristic aromatic odor and can undergo color changes when exposed to light .
Mechanism of Action
Target of Action
5-Hydroxyphthalide is a bioactive compound that primarily targets Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .
Mode of Action
It is known to interact with its target, cdk2, potentially inhibiting its activity . This interaction may lead to changes in cell cycle progression, affecting cellular functions and potentially leading to cell death in certain contexts .
Biochemical Pathways
This compound is involved in the tryptophan metabolic pathway . It is synthesized from tryptophan via a two-step metabolic pathway: tryptophan is first hydroxylated to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), which is a rate-limiting step
Pharmacokinetics
It is known that the compound has a low toxicity profile
Result of Action
This compound has been shown to possess antioxidant and anti-inflammatory activities . It has been suggested that this compound could inhibit the production of cytokines such as IL-12p40, IL-6, and TNF-α, which are involved in inflammatory responses . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, functional groups such as hydroxy or alkyloxy groups can exert an important influence on antioxidant activity . Additionally, the compound has good thermal stability and can dissolve in many organic solvents, such as alcohol, ether, and ester . It is almost insoluble in water at room temperature . These properties can affect the compound’s action and efficacy in different environments.
Biochemical Analysis
Biochemical Properties
5-Hydroxyphthalide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with various biomolecules, including enzymes involved in oxidative and reductive processes. For instance, this compound can act as a substrate for certain oxidoreductases, leading to the formation of different metabolites. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, thereby affecting processes such as cell proliferation, differentiation, and apoptosis. Additionally, it has been shown to impact the expression of genes involved in metabolic pathways, further highlighting its role in cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is its ability to bind to specific biomolecules, including enzymes and receptors. This binding can result in the inhibition or activation of these molecules, leading to downstream effects on cellular processes. For example, this compound has been shown to inhibit certain enzymes involved in oxidative stress responses, thereby modulating the cellular redox state .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function, indicating its potential for both therapeutic and adverse effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on certain physiological processes, such as reducing oxidative stress and inflammation. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized through oxidative pathways, leading to the formation of hydroxylated and carboxylated metabolites. These metabolic transformations are facilitated by enzymes such as cytochrome P450 oxidases, which play a crucial role in the compound’s biotransformation and elimination .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound has been shown to interact with transporters involved in cellular uptake and efflux, influencing its intracellular concentration and bioavailability .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which are critical for its activity and function. It is often localized in the cytoplasm and can be directed to specific organelles, such as the mitochondria, through targeting signals and post-translational modifications. This subcellular distribution is essential for its role in modulating cellular processes and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: There are two common methods to synthesize 5-Hydroxyphthalide:
Reaction of ortho-hydroxybenzoic acid with thionyl chloride: This method involves the reaction of ortho-hydroxybenzoic acid with thionyl chloride, followed by dehydration and decarboxylation to yield this compound.
Reaction of ortho-hydroxybenzoyl chloride with ethanol ether: In this method, ortho-hydroxybenzoyl chloride reacts with ethanol ether, followed by dehydration and decarboxylation to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxyphthalide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert it into different hydroxyphthalide derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted phthalides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Phthalic acid derivatives.
Reduction: Various hydroxyphthalide derivatives.
Substitution: Substituted phthalides with different functional groups.
Scientific Research Applications
5-Hydroxyphthalide has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Butylphthalide: Known for its neuroprotective and anti-stroke activities.
3-Hydroxyphthalide: Exhibits antioxidant and anti-inflammatory properties.
5-Methoxyphthalide: Used in the synthesis of various organic compounds.
Uniqueness of 5-Hydroxyphthalide: this compound stands out due to its unique combination of thermal stability, solubility in organic solvents, and its ability to undergo a wide range of chemical reactions. Its applications in diverse fields such as chemistry, biology, medicine, and industry further highlight its versatility and importance .
Properties
IUPAC Name |
5-hydroxy-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEJYBQYGQJKSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282908 | |
Record name | 5-HYDROXYPHTHALIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55104-35-3 | |
Record name | 55104-35-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28671 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-HYDROXYPHTHALIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key steps involved in synthesizing 3-Butylidene-5-hydroxyphthalide, a derivative of 5-Hydroxyphthalide?
A1: The synthesis of 3-Butylidene-5-hydroxyphthalide, a derivative of this compound, involves a multi-step process. One approach utilizes 4-hydroxybenzoic acid as a starting material and proceeds through eight distinct steps []. A crucial stage involves the directed metallation of an intermediate compound (compound 4 in the study) using n-butyllithium in the presence of TMEDA, followed by treatment with DMF to yield another intermediate (compound 5) with an 80% yield. Subsequent steps involve hydrolysis, conversion to an acid, iodination, reaction with sodium acetate, and finally, demethylation to achieve the target compound, 3-Butylidene-5-hydroxyphthalide [].
Q2: What is the pharmacological significance of 4,6-Dimethoxy-5-hydroxyphthalide, another derivative of this compound?
A2: 4,6-Dimethoxy-5-hydroxyphthalide, synthesized through various routes including selective demethylation and reactions involving formaldehyde [], demonstrates promising pharmacological activity as a choleretic agent. In preclinical rodent models, this compound exhibited a significant increase in bile excretion, exceeding the potency of the standard treatment, dehydrocholic acid, by fivefold []. This finding highlights its potential therapeutic value in conditions related to bile production and flow.
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